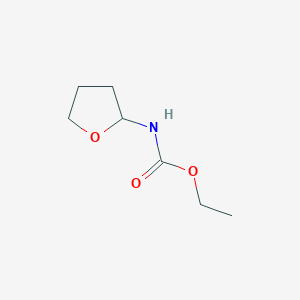
Ethyl oxolan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (tetrahydrofuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis Ethyl (tetrahydrofuran-2-yl)carbamate is characterized by the presence of an ethyl group, a tetrahydrofuran ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (tetrahydrofuran-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran-2-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate compound. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl (tetrahydrofuran-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl (tetrahydrofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different substituents.
科学的研究の応用
Ethyl (tetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of ethyl (tetrahydrofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological processes, such as enzyme catalysis, signal transduction, and cellular metabolism. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- Methyl (tetrahydrofuran-2-yl)carbamate
- Propyl (tetrahydrofuran-2-yl)carbamate
- Butyl (tetrahydrofuran-2-yl)carbamate
Uniqueness
Ethyl (tetrahydrofuran-2-yl)carbamate is unique due to its specific combination of an ethyl group, a tetrahydrofuran ring, and a carbamate functional group. This combination imparts distinct chemical properties and reactivity compared to other carbamate derivatives. The presence of the tetrahydrofuran ring enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.
特性
CAS番号 |
13267-68-0 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
ethyl N-(oxolan-2-yl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)8-6-4-3-5-11-6/h6H,2-5H2,1H3,(H,8,9) |
InChIキー |
URGJUQWPURTPJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


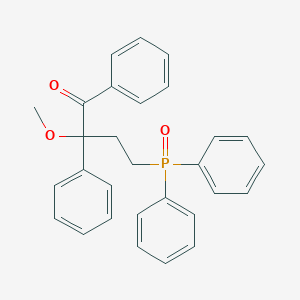

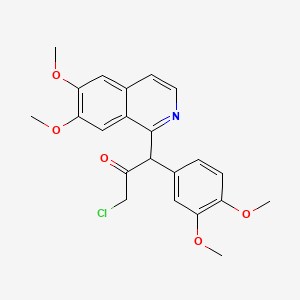
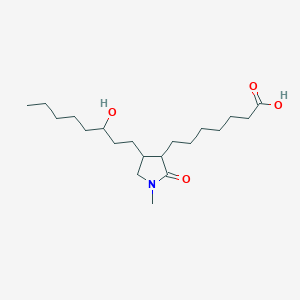
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
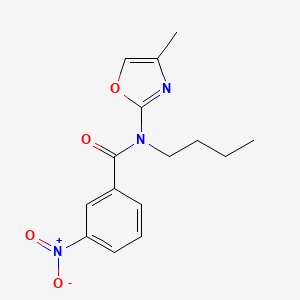
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
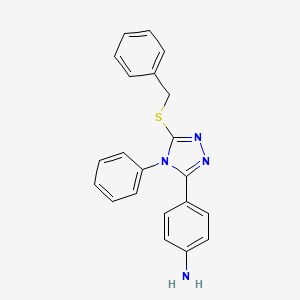
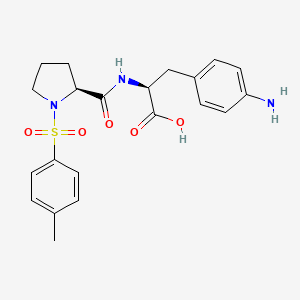
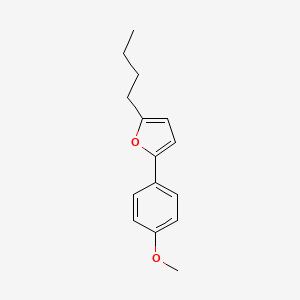
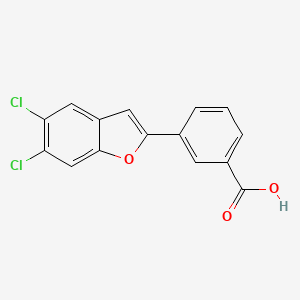
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
